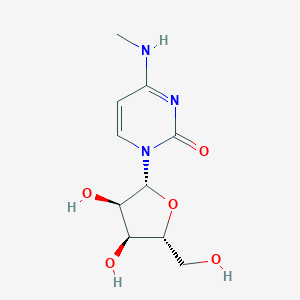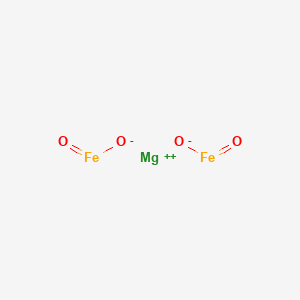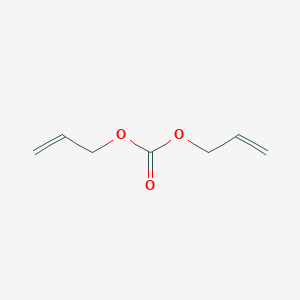
Diallyl carbonate
概要
説明
Diallyl Carbonate (DAC) is a colorless liquid with a pungent odor . It contains allyl groups and a functional carbonate group . The presence of double bonds in the allyl groups makes it reactive in various chemical processes . This compound plays a key role in the production of polymers, including polycarbonates and polyurethanes . It is an acrylating agent and is widely employed in Tsuji-Trost allylation .
Synthesis Analysis
A promising technique was studied towards DAC manufacture via urea transesterification with allyl alcohol over several metallic chlorides . It was revealed that the intermediate allyl carbamate (AC) was first generated via urea mono-alcoholysis with high yield, and subsequently AC further reacted with another allyl alcohol molecule to produce DAC .Molecular Structure Analysis
The molecular formula of DAC is (H2C=CHCH2O)2CO . It has a molecular weight of 142.15 . The structure contains allyl groups and a functional carbonate group .Chemical Reactions Analysis
DAC is widely employed in Tsuji-Trost allylation, generating carbanion, boronate, phosphide, amide, and alkoxide, nucleophiles in situ, and improving reaction rates over allyl acetate . It is also used in the synthesis of several 5- and 6-membered heterocycles .Physical And Chemical Properties Analysis
DAC is a colorless liquid with a pungent odor . It has a refractive index of n20/D 1.428 (lit.) . It has a boiling point of 95-97 °C/60 mmHg (lit.) and a density of 0.991 g/mL at 25 °C (lit.) . It is soluble in ethanol, methanol, toluene, and chloroform .科学的研究の応用
Synthesis of Polymers
Diallyl carbonate plays a key role in the production of polymers, including polycarbonates and polyurethanes . It is currently employed in the synthesis of the polymer through a thiol-ene reaction with dithiols . This component undergoes synthesis from hydroxamic acid and diallyl alcohol, with TBD catalyst facilitating the process . The outcome is a carbonaceous polymer characterized by high viscosity and transparency .
Tsuji-Trost Allylation
Allyl carbonates, including diallyl carbonate, are widely used in Tsuji-Trost allylation . They promote the formation of carbanions, boronates, phosphides, amides, and alkoxides . These compounds act as in situ nucleophiles, increasing the reaction rate compared to allyl acetate .
Intramolecular Decarboxylative Asymmetric Couplings
Allyl carbonates are of considerable interest for the intramolecular decarboxylative asymmetric couplings . This application is of great interest for the design of intramolecular decarboxylate asymmetric compounds .
Synthesis from Phosgene
Diallyl carbonate can be synthesized by consecutive nucleophilic acyl substitution reactions using two equivalents of allyl alcohol and phosgene . Phosgene is a highly reactive electrophile that reacts easily with allyl alcohol . A base is often used to neutralize the hydrogen chloride byproduct .
Synthesis from Urea
Diallyl carbonate can also be synthesized from urea . Urea is a stable reagent that reacts in two stages . In the first stage, this reaction proceeds rapidly and yields acetaldehyde as an intermediate .
Direct Synthesis via Urea Transesterification
A promising technique was studied towards diallyl carbonate manufacture via urea transesterification with allyl alcohol over several metallic chlorides . It was revealed that the intermediate allyl carbamate (AC) was first generated via urea mono-alcoholysis with high yield, and subsequently AC further reacted with another allyl alcohol molecule to produce diallyl carbonate .
作用機序
Target of Action
Diallyl carbonate (DAC) is a colorless liquid with a pungent odor . Its structure contains allyl groups and a functional carbonate group . The primary targets of DAC are amines, alcohols, and thiols . The presence of double bonds in the allyl groups makes it reactive in various chemical processes .
Mode of Action
DAC interacts with its targets (amines, alcohols, and thiols) through a process known as Tsuji-Trost allylation . This process promotes the formation of carbanions, boronates, phosphides, amides, and alkoxides . These compounds act as in situ nucleophiles, increasing the reaction rate compared to allyl acetate .
Biochemical Pathways
The Tsuji-Trost allylation process, in which DAC plays a key role, affects the biochemical pathways of carbanion, boronate, phosphide, amide, and alkoxide formation . These compounds are of great interest for the design of intramolecular decarboxylate asymmetric compounds .
Pharmacokinetics
Its physical properties such as density (0991 g/mL at 25 °C), boiling point (95-97 °C/60 mmHg), and solubility in ethanol, methanol, toluene, and chloroform may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The interaction of DAC with its targets results in the formation of carbanions, boronates, phosphides, amides, and alkoxides . These compounds increase the reaction rate compared to allyl acetate . DAC is also used in the synthesis of polymers, including polycarbonates and polyurethanes .
Action Environment
The action, efficacy, and stability of DAC can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, DAC can be synthesized by consecutive nucleophilic acyl substitution reactions using two equivalents of allyl alcohol and any of several electrophilic carbonyl donors . The process can be influenced by the presence of a base, which is often used to neutralize the hydrogen chloride byproduct .
Safety and Hazards
DAC is classified as a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Dialkyl carbonates are important organic compounds and chemical intermediates with the label of “green chemicals” due to their moderate toxicity, biodegradability for human health, and environment . Owing to their unique physicochemical properties and versatility as reagents, a variety of phosgene-free processes derived from CO or CO2 have been explored for the synthesis of dialkyl carbonates . This review puts forward the substantial challenges and opportunities for future research associated with dialkyl carbonates .
特性
IUPAC Name |
bis(prop-2-enyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWYKGYGWOAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-94-4 | |
| Record name | Carbonic acid, di-2-propen-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25549-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6065846 | |
| Record name | Carbonic acid, di-2-propen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl carbonate | |
CAS RN |
15022-08-9 | |
| Record name | Allyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15022-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, di-2-propen-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015022089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, di-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, di-2-propen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diallyl carbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9P2G65CXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



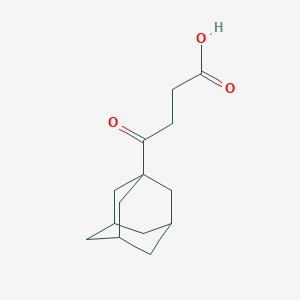
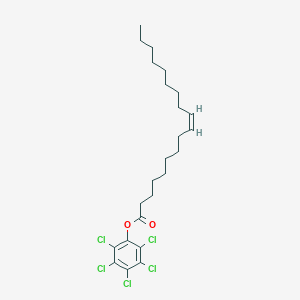
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)

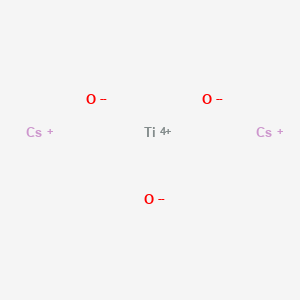

![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
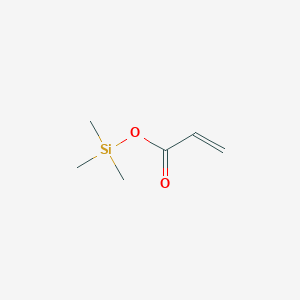
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
